Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid
Description
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules. The presence of both nitrogen and sulfur atoms in the ring system contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C6H4N2O2S |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
pyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h1-3H,(H,9,10) |
InChI Key |
XVQBALXPVWNCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=NN21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid typically involves the annulation of a pyrazole ring to a thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a pyrazole derivative with a thioamide can lead to the formation of the desired fused ring system .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Pyrazolo[3,4-d]thiazole: Another fused ring system with similar structural features but different biological activities.
Pyrazolo[4,3-b][1,4]thiazine: A related compound with a different ring fusion pattern, leading to distinct chemical properties.
Quinolinyl-pyrazoles: Compounds that combine pyrazole with quinoline, offering a different set of biological activities.
Uniqueness: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Biological Activity
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazole and thiazole ring structure. Its unique chemical properties allow for various modifications that can enhance its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can lead to derivatives with altered pharmacological profiles .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) isoforms. For instance, derivatives of pyrazolo compounds have demonstrated significant COX-2 inhibition with minimal effects on COX-1 .
- Cancer Cell Proliferation : Research indicates that this compound can modulate signaling pathways involved in cancer cell proliferation and survival. It has shown cytotoxic effects against multiple cancer cell lines .
Biological Activities
The biological activities of this compound include:
- Anti-inflammatory Activity : Studies have demonstrated its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .
- Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines such as MCF7 and HCT116. For example, one study reported IC50 values of 1.1 µM against HCT116 cells .
- Antimicrobial Effects : It has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicated activity against Staphylococcus aureus and Escherichia coli .
Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
| Study | Activity | Cell Line/Target | IC50 Value |
|---|---|---|---|
| Bouabdallah et al. | Anticancer | MCF7 | 3.79 µM |
| Cankara et al. | Anticancer | HCT116 | 1.1 µM |
| Wei et al. | Anticancer | A549 | 0.95 nM |
| Burguete et al. | Anti-inflammatory | Carrageenan-induced edema model | Comparable to indomethacin |
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a comparative study evaluating anti-inflammatory compounds, pyrazolo derivatives exhibited significant inhibition of COX-2 activity with an IC50 value of 0.9 nM while showing minimal COX-1 inhibition (IC50 = 59.6 nM). This selectivity suggests a favorable gastrointestinal safety profile .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of pyrazolo derivatives revealed that certain compounds could induce apoptosis in cancer cells while inhibiting tumor growth in vivo models. For instance, one derivative demonstrated an IC50 value of 42.30 µM against NCI-H460 lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
